
Ethyl 2,2-Dichloro-2-nitroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-Dichloro-2-nitroacetate is an organic compound with the molecular formula C4H5Cl2NO4. It is a nitro compound that contains both chlorine and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2,2-Dichloro-2-nitroacetate can be synthesized through the reaction of ethyl nitroacetate with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where ethyl nitroacetate is treated with thionyl chloride to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,2-Dichloro-2-nitroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis Reactions: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols are used under basic conditions.
Reduction Reactions: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Hydrolysis Reactions: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Reduction Reactions: Amino derivatives.
Hydrolysis Reactions: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-Dichloro-2-nitroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-Dichloro-2-nitroacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-Dichloro-2-nitroacetate can be compared with other similar compounds, such as:
Ethyl 2-nitroacetate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.
2,2-Dichloro-2-nitroethanol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties and uses.
This compound is unique due to the presence of both chlorine and nitro functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H5Cl2NO4 |
|---|---|
Molekulargewicht |
201.99 g/mol |
IUPAC-Name |
ethyl 2,2-dichloro-2-nitroacetate |
InChI |
InChI=1S/C4H5Cl2NO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChI-Schlüssel |
BQNLRKAHUIBXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
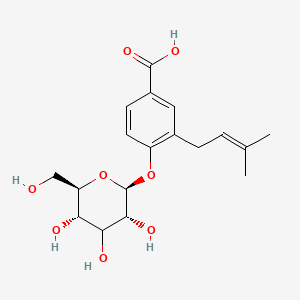
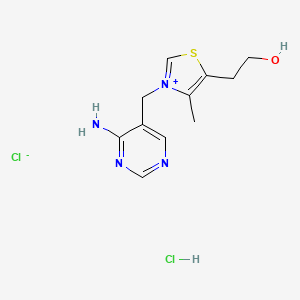

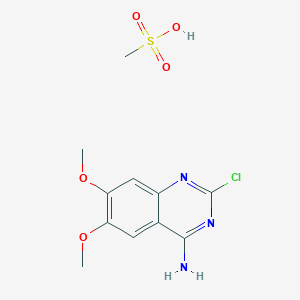
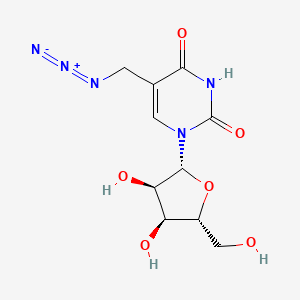


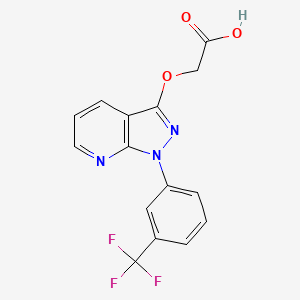

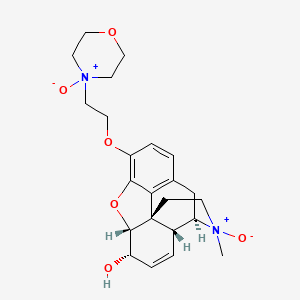
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
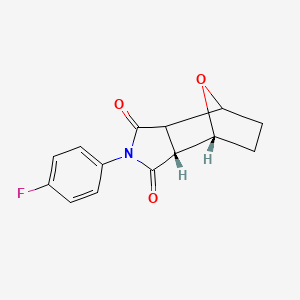
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
